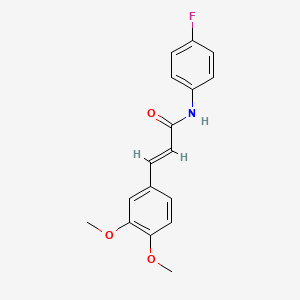

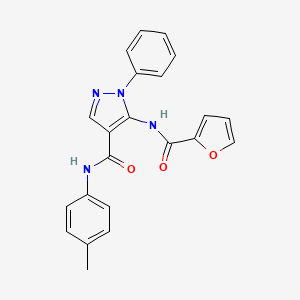

![molecular formula C15H23N5O3 B5556476 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is related to the chemical class of imidazole derivatives, which are known for their diverse biological activities and applications in chemical synthesis. Imidazole derivatives are pivotal in medicinal chemistry due to their presence in many biologically active molecules.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves the reaction of diketones with aldehydes, amines, or amidines in the presence of catalysts. For example, the synthesis of related compounds has been achieved through reactions involving acylation, carbonylation, or cyclization processes under various conditions to introduce specific functional groups or to construct the imidazole ring system (Duran & Canbaz, 2013).

Molecular Structure Analysis

Imidazole derivatives display a wide range of molecular geometries and electronic structures, significantly influenced by their substitution patterns. For instance, crystallographic studies reveal that the imidazolidine ring system can adopt planar configurations, with dihedral angles between attached rings indicating the degree of conjugation or steric hindrance affecting the overall molecular shape (Sethusankar et al., 2002).

Chemical Reactions and Properties

Imidazole derivatives participate in various chemical reactions, including N-alkylation, acylation, and oxidation. These reactions are crucial for modifying the chemical structure to enhance biological activity or to introduce specific functional groups for further synthetic applications. The reactivity is often influenced by the electron-donating or withdrawing nature of substituents on the imidazole ring (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as melting points, solubility, and crystallinity, are influenced by the nature of their substituents and molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science applications.

Chemical Properties Analysis

Imidazole derivatives exhibit a wide range of chemical properties, including acidity/basicity (as indicated by pKa values), redox potential, and photophysical properties. These properties are critical for their biological activity and interactions with biological targets. The acidity constants of similar acetamide derivatives, for instance, provide insight into their protonation states, which can influence their reactivity and interaction with biological molecules (Duran & Canbaz, 2013).

科学的研究の応用

Anticonvulsant Activity

Research has identified certain derivatives of 1H-imidazol-1-yl-propionamide and acetamide, including compounds structurally related to 2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide, as potential anticonvulsants. These compounds have shown effectiveness against seizures induced by maximal electroshock, highlighting their potential in the treatment of epilepsy and related disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Anticancer Properties

Some derivatives of this compound have been synthesized and evaluated for their anticancer activities. These derivatives demonstrated significant activity against various human tumor cell lines, including melanoma. The structure-activity relationships of these compounds provide insights into the development of new anticancer agents (Duran & Demirayak, 2012).

Gastric Acid Secretion Inhibition

Compounds with a similar structural framework have been studied for their inhibitory effects on gastric acid secretions. Specific substitutions on the compound's structure have enhanced its effectiveness in inhibiting gastric acid secretion, potentially offering new avenues for treating conditions like peptic ulcers or gastroesophageal reflux disease (Yamakawa et al., 1991).

Histamine Receptor Agonists

Derivatives of imidazolyl compounds have been identified as partial agonists for the histamine H3 receptor. These compounds show different levels of agonist activity in vitro and in vivo, suggesting their potential use in the treatment of disorders related to histamine dysregulation (Sasse et al., 1999).

特性

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[(1-methylimidazol-2-yl)methyl]-N-propylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3/c1-5-7-20(10-12-16-6-8-17(12)2)13(21)9-11-14(22)19(4)15(23)18(11)3/h6,8,11H,5,7,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYALWMWRQGHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=NC=CN1C)C(=O)CC2C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5556426.png)

methanone](/img/structure/B5556433.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)